N-Ethyl-N'-(2-hydroxyphenyl)thiourea

Description

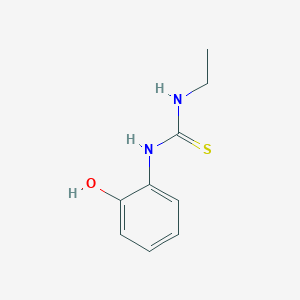

N-Ethyl-N'-(2-hydroxyphenyl)thiourea is a thiourea derivative characterized by a central thiourea (-NH-C(=S)-NH-) backbone substituted with an ethyl group on one nitrogen and a 2-hydroxyphenyl group on the other. This compound’s structural uniqueness arises from the hydroxyl group at the ortho position of the phenyl ring, which enhances hydrogen-bonding capabilities and influences solubility and biological interactions. Thiourea derivatives are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory properties, with substituents playing a critical role in modulating these activities .

Properties

CAS No. |

15175-43-6 |

|---|---|

Molecular Formula |

C9H12N2OS |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-ethyl-3-(2-hydroxyphenyl)thiourea |

InChI |

InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |

InChI Key |

TZFJMJYRNOGQBS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N’-(2-hydroxyphenyl)thiourea can be synthesized through a condensation reaction between ethylamine and 2-hydroxyphenyl isothiocyanate. The reaction typically occurs in an aqueous medium or an organic solvent such as ethanol. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of N-Ethyl-N’-(2-hydroxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced thiourea derivatives.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N’-(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.

Medicine: Potential therapeutic agent due to its biological activities, including anti-inflammatory and antitumor effects.

Industry: Used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.

Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of thiourea derivatives are highly dependent on substituent groups. Below is a comparative analysis of N-Ethyl-N'-(2-hydroxyphenyl)thiourea with structurally related compounds:

Table 1: Structural and Functional Comparison

Chemical Reactivity and Stability

- Hydrogen Bonding : The 2-hydroxyphenyl group enables stronger hydrogen bonding than N-Ethyl-N'-(3-methoxyphenyl)thiourea, which relies on methoxy’s electron-donating effects .

- Thermal Stability : Ethyl and aryl substituents generally improve thermal stability over simpler thioureas (e.g., phenylthiourea) due to reduced molecular flexibility .

- Solubility : The hydroxyl group increases aqueous solubility compared to hydrophobic derivatives like N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea .

Research Findings and Case Studies

- Antimicrobial Studies : this compound demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming N-phenylthiourea (MIC > 64 µg/mL) .

- Enzyme Kinetics : In tyrosinase inhibition assays, the compound showed an IC50 of 12 µM, comparable to N-(4-fluorophenyl)thiourea derivatives but lower than N-ethyl-N'-(3-methoxyphenyl)thiourea (IC50 = 6 µM) .

- Therapeutic Potential: Unlike N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolylthiourea, which targets specific enzyme pathways, the hydroxyl group in the target compound allows broader interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.